molecular formula C6H12O4 B15357852 3,3-Dimethoxy-2-methylpropanoic acid

3,3-Dimethoxy-2-methylpropanoic acid

Cat. No.: B15357852
M. Wt: 148.16 g/mol
InChI Key: OEFYPYDLUNTURE-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-2-methylpropanoic acid is an organic compound with the molecular formula C7H14O4. It is a derivative of propanoic acid, featuring two methoxy groups (-OCH3) attached to the third carbon atom and a methyl group (-CH3) attached to the second carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting from 2-Methylpropanoic Acid: One common synthetic route involves the methylation of 2-methylpropanoic acid using methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield this compound.

  • Starting from 2-Methylpropene: Another approach involves the oxidation of 2-methylpropene to form 2-methylpropanoic acid, followed by methylation using methanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to achieving the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as this compound derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Different methoxy-substituted derivatives.

Scientific Research Applications

3,3-Dimethoxy-2-methylpropanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand metabolic pathways and enzyme activities.

  • Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

3,3-Dimethoxy-2-methylpropanoic acid is similar to other compounds such as 2,3-dihydroxy-2-methylpropanoic acid and methyl 3,3-dimethoxypropionate. its unique structure, with two methoxy groups and a methyl group, gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 2,3-Dihydroxy-2-methylpropanoic acid

  • Methyl 3,3-dimethoxypropionate

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

3,3-dimethoxy-2-methylpropanoic acid

InChI

InChI=1S/C6H12O4/c1-4(5(7)8)6(9-2)10-3/h4,6H,1-3H3,(H,7,8)

InChI Key

OEFYPYDLUNTURE-UHFFFAOYSA-N

Canonical SMILES

CC(C(OC)OC)C(=O)O

Origin of Product

United States

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